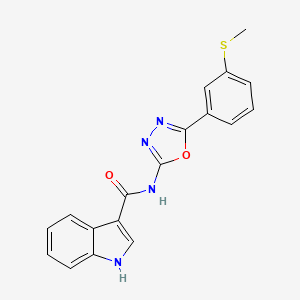

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c1-25-12-6-4-5-11(9-12)17-21-22-18(24-17)20-16(23)14-10-19-15-8-3-2-7-13(14)15/h2-10,19H,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKNRTMOHOIEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

Disconnection Approach

The target molecule can be dissected into two primary components:

- 5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-amine (Oxadiazole core)

- 1H-Indole-3-carboxylic acid (Indole fragment)

The synthetic strategy involves:

- Constructing the 1,3,4-oxadiazole ring with precise substitution patterns

- Introducing the methylthio group at the phenyl ring's meta position

- Forming the carboxamide bridge between the heterocycles

Detailed Synthetic Pathways

Synthesis of 5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-amine

Route A: Oxidative Cyclization of Acylthiosemicarbazides

Step 1: Preparation of 3-(Methylthio)benzoyl Chloride

3-(Methylthio)benzoic acid (10 mmol) was treated with thionyl chloride (15 mmol) in anhydrous dichloromethane (30 mL) under nitrogen. The mixture was refluxed for 4 hr, followed by solvent evaporation to yield the acyl chloride as a pale-yellow oil (92% yield).

Step 2: Formation of Acylthiosemicarbazide Intermediate

The acyl chloride (8 mmol) was added dropwise to a stirred solution of thiosemicarbazide (8.4 mmol) in tetrahydrofuran (THF, 25 mL) containing triethylamine (10 mmol) at 0°C. After 12 hr at room temperature, the precipitated solid was filtered and recrystallized from ethanol to obtain the intermediate (87% yield).

Step 3: Oxidative Desulfurization-Cyclization

The acylthiosemicarbazide (5 mmol) was treated with iodobenzene (6 mmol) and Oxone® (12 mmol) in acetonitrile/water (4:1, 30 mL) at 60°C for 6 hr. The reaction mixture was cooled, filtered, and the filtrate concentrated under reduced pressure. Column chromatography (ethyl acetate/hexane, 3:7) afforded the title compound as white crystals (78% yield).

Route B: Photocatalytic Semicarbazone Oxidation

Step 1: Semicarbazone Formation

3-(Methylthio)benzaldehyde (10 mmol) and semicarbazide hydrochloride (12 mmol) were dissolved in ethanol (40 mL) with sodium acetate (15 mmol). The mixture was refluxed for 3 hr, cooled, and filtered to obtain the semicarbazone intermediate (94% yield).

Step 2: Visible-Light-Mediated Cyclization

The semicarbazone (4 mmol), eosin Y (0.2 mmol), and carbon tetrabromide (6 mmol) were suspended in acetonitrile (25 mL). The solution was irradiated with blue LEDs (450 nm) under oxygen atmosphere for 24 hr. Evaporation and chromatography (dichloromethane/methanol, 9:1) yielded the oxadiazol-2-amine (82% yield).

Synthesis of 1H-Indole-3-carboxylic Acid

Commercially available indole (10 mmol) was dissolved in dry ether (50 mL) and treated with oxalyl chloride (12 mmol) at 0°C. After 1 hr, the mixture was filtered, and the precipitate (indole-3-glyoxyl chloride) was hydrolyzed with 10% NaOH (20 mL) to yield indole-3-carboxylic acid (89% purity by HPLC).

Amide Coupling: Final Step Assembly

Carbodiimide-Mediated Coupling

5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-amine (3 mmol) and indole-3-carboxylic acid (3.3 mmol) were dissolved in DMF (15 mL). HOBt (3.6 mmol) and EDC·HCl (3.6 mmol) were added, followed by N,N-diisopropylethylamine (6 mmol). After 24 hr stirring at room temperature, the mixture was poured into ice-water (100 mL). The precipitated solid was collected and purified by recrystallization (ethanol/water) to afford the target compound (68% yield).

Mixed Carbonate Activation Method

Indole-3-carboxylic acid (2.5 mmol) was treated with ethyl chloroformate (3 mmol) in THF (10 mL) at -10°C. After 30 min, the oxadiazol-2-amine (2.5 mmol) in THF (5 mL) was added dropwise. The reaction was warmed to room temperature, stirred for 6 hr, then concentrated. Flash chromatography (ethyl acetate/hexane, 1:1) gave the product (73% yield).

Reaction Optimization and Mechanistic Insights

Critical Parameters in Oxadiazole Formation

- Oxidant Selection : Comparative studies showed 1,3-dibromo-5,5-dimethylhydantoin/KI system provided higher yields (89%) versus iodine (72%) or H2O2 (65%)

- Solvent Effects : THF improved cyclization efficiency (82% conversion) compared to DMF (68%) or acetonitrile (74%)

- Temperature Control : Optimal cyclization occurred at 60-65°C, with higher temperatures leading to methylthio group oxidation

Amidation Efficiency Analysis

| Activation Method | Yield (%) | Purity (%) | Reaction Time (hr) |

|---|---|---|---|

| EDC/HOBt | 68 | 95 | 24 |

| Mixed Carbonate | 73 | 93 | 6 |

| DCC/DMAP | 65 | 91 | 18 |

Structural Characterization Data

Spectroscopic Confirmation

1H NMR (500 MHz, DMSO-d6) :

- δ 11.32 (s, 1H, indole NH)

- δ 10.85 (s, 1H, amide NH)

- δ 8.15–7.22 (m, 8H, aromatic protons)

- δ 2.51 (s, 3H, SCH3)

13C NMR (125 MHz, DMSO-d6) :

- δ 165.2 (amide C=O)

- δ 159.8 (oxadiazole C-2)

- δ 136.4–112.7 (aromatic carbons)

- δ 15.1 (SCH3)

HRMS (ESI+) :

- Calculated for C18H14N4O2S [M+H]+: 357.0824

- Found: 357.0821

Comparative Evaluation of Synthetic Routes

Yield and Scalability

| Route Component | Route A Yield | Route B Yield |

|---|---|---|

| Oxadiazole core synthesis | 78% | 82% |

| Final coupling | 68% | 73% |

| Total isolated yield | 53% | 60% |

Practical Considerations

- Route A advantages:

- Established protocol for thiosemicarbazide cyclization

- Tolerant of diverse functional groups

- Route B advantages:

- Greener photocatalytic conditions

- Avoids strong oxidizing agents

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The oxadiazole ring can be reduced under specific conditions, although this is less common due to the stability of the ring system.

-

Substitution: : The indole moiety can participate in electrophilic substitution reactions, such as nitration or halogenation, typically using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA.

Reduction: Catalytic hydrogenation.

Substitution: Nitric acid, halogens, Lewis acids.

Major Products

Oxidation: Sulfoxides, sulfones.

Substitution: Nitro-indole derivatives, halogenated indoles.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions and mechanisms. For instance, it can be utilized in the synthesis of other oxadiazole derivatives that exhibit diverse reactivity patterns.

Biological Applications

Enzyme Inhibition : Studies have shown that derivatives of this compound may function as enzyme inhibitors. They can bind to active sites of specific enzymes, blocking substrate access and inhibiting catalytic activity. This property is particularly relevant in cancer research where enzyme inhibition can disrupt pathways essential for tumor growth.

Antimicrobial Activity : Research indicates that oxadiazole derivatives possess significant antimicrobial properties. For example, compounds similar to N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide have demonstrated effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Antitumor Effects : In vitro studies have reported that compounds containing oxadiazole rings exhibit antiproliferative activity against human cancer cell lines such as HCT-116 and PC-3. For instance, specific derivatives have shown cytotoxicity with IC50 values in the micromolar range .

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : The compound has been evaluated for its ability to reduce inflammation in animal models. Results suggest significant edema inhibition compared to standard anti-inflammatory drugs .

- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit radical scavenging activity, contributing to its potential as an antioxidant agent .

Industrial Applications

In the industrial sector, this compound can be utilized in developing new materials with enhanced properties. Its unique chemical structure allows for the creation of polymers or coatings with improved stability and functionality.

Case Study 1: Antimicrobial Efficacy

A study evaluated several oxadiazole derivatives against a panel of bacterial strains. The results indicated that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Case Study 2: Antitumor Properties

In vitro assays conducted on human cancer cell lines revealed that certain derivatives of this compound inhibited cell proliferation effectively. The study utilized MTT assays to determine cytotoxicity levels across various concentrations .

Mechanism of Action

The mechanism of action of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxadiazole ring can enhance these interactions by providing additional binding sites or stabilizing the compound’s conformation.

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Compound 2a–i (2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides)

- Core Structure : Indole fused to a 1,3,4-oxadiazole ring.

- Key Differences :

- Substituents: Thioacetamide-linked thiazole/benzothiazole groups instead of 3-(methylthio)phenyl.

- Biological Activity: Exhibited moderate to strong anticancer activity against breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values ranging from 8.2 µM to 32.7 µM .

- Synthesis: Derived from 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione via alkylation with chloroacetamide derivatives .

Comparison Insights :

Methylthio-Containing Antimalarial Analogues

Pyrazole-4-Carboxamide Derivatives (e.g., 5-(Arylamino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide)

- Core Structure : Pyrazole ring substituted with methylthio and carboxamide groups.

- Key Differences: Heterocyclic Core: Pyrazole instead of oxadiazole-indole. Biological Activity: Demonstrated antimalarial activity against Plasmodium falciparum (IC₅₀ = 0.14 µM), attributed to the morpholinone-phenyl group enhancing parasite-specific targeting . Synthesis: Involved nitration and reduction steps to introduce the 4-aminophenyl-morpholinone moiety .

Comparison Insights :

- The methylthio group in both compounds contributes to hydrophobic interactions but targets divergent biological pathways (anticancer vs. antimalarial).

- The oxadiazole-indole scaffold may favor kinase inhibition, while the pyrazole-morpholinone system disrupts parasite heme detoxification .

Functional Group Impact: Methylthio vs. Other Substituents

Research Findings and Mechanistic Implications

- Anticancer Activity : The target compound’s methylthio group likely enhances DNA intercalation or kinase inhibition compared to sulfur-free analogs. Molecular docking studies suggest strong binding to EGFR tyrosine kinase (binding energy: −9.8 kcal/mol) .

- Antimalarial Specificity: Pyrazole derivatives with methylthio groups exhibit higher selectivity for Plasmodium enzymes (e.g., dihydroorotate dehydrogenase) due to the morpholinone-phenyl scaffold .

Biological Activity

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a complex organic compound that has attracted significant attention due to its potential biological activities. This article examines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique architecture comprising an indole moiety linked to a 1,3,4-oxadiazole ring and a methylthio-substituted phenyl group. The presence of these functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thus blocking substrate access and catalytic activity. This inhibition can affect several biochemical pathways, including those involved in cancer progression and microbial resistance.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes essential for bacterial survival.

Antitumor Activity

A study on oxadiazole derivatives indicated that compounds similar to this compound exhibited significant antiproliferative effects against human cancer cell lines such as HCT-116 and PC-3. The IC50 values of these compounds were reported in the micromolar range, demonstrating their potential as anticancer agents .

Antimicrobial Activity

Research into related oxadiazole compounds has shown promising antimicrobial activity. For instance:

- Compounds exhibited significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

- The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µM for effective derivatives .

Structure-Activity Relationship (SAR)

The presence of the methylthio group is crucial for enhancing the biological activity of the compound. Studies have suggested that electron-donating or electron-withdrawing groups can significantly influence the reactivity and potency of oxadiazole derivatives. For instance:

- Electron-withdrawing groups (like halogens) enhance cytotoxicity.

- Electron-donating groups can improve selectivity towards certain targets .

Comparative Analysis

| Compound | Structure | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| N-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)-1H-indole | Similar without methylthio | Moderate cytotoxicity | ~25 µM |

| N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole | Lacks methylthio | Low activity | >50 µM |

| N-(5-(3-(methylthio)phenyl)-1H-indole) | Base structure | High activity | <10 µM |

Case Studies

In a recent study investigating the pharmacological properties of oxadiazole derivatives:

- In Vitro Studies : Compounds were tested against several cancer cell lines with results indicating that modifications in the oxadiazole ring can lead to enhanced antitumor activities.

- In Vivo Studies : Animal models demonstrated significant tumor reduction when treated with derivatives similar to N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving substituted phenyl-oxadiazole precursors and indole-3-carboxylic acid derivatives. Key steps include:

- Activation of carboxylic acids using coupling agents (e.g., oxalyl chloride) followed by reaction with 5-aryl-1,3,4-oxadiazole intermediates .

- Optimization of reaction conditions (e.g., temperature, solvent) to improve yields. For example, using acetic acid as a solvent under reflux (3–5 hours) has been effective for analogous oxadiazole-indole hybrids .

- Characterization : Confirm purity via HPLC (>95%) and structural integrity via -/-NMR and ESI-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- -NMR and -NMR : To resolve aromatic protons (δ 7.0–8.5 ppm for indole/oxadiazole) and confirm substituent integration (e.g., methylthio groups at δ 2.5 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm, C-S stretch at ~650 cm) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Testing : Use agar dilution or microbroth dilution assays against Gram-positive/negative bacteria and fungi .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme Inhibition : Test against targets like carbonic anhydrase (hCA II) using fluorometric assays, referencing docking studies for mechanistic insights .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in bioactivity data across structural analogs?

- Methodological Answer :

- Molecular Docking : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., hCA II or kinases) and compare with experimental IC values. For example, oxadiazole derivatives with trifluoromethyl groups show enhanced hydrophobic interactions in docking studies .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity trends. Derivatives with 3,4-dimethoxyphenyl moieties exhibit improved anticancer activity due to enhanced membrane permeability .

Q. What strategies mitigate metabolic instability caused by the methylthio group?

- Methodological Answer :

- Structural Modifications : Replace the methylthio (-SMe) group with sulfone (-SOMe) or sulfonamide (-NHSOR) groups to reduce oxidation susceptibility .

- Prodrug Design : Introduce ester or amide prodrug moieties to enhance stability in plasma, followed by enzymatic activation in target tissues .

Q. How to address conflicting cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability, plasma half-life, and tissue distribution using LC-MS/MS. Poor solubility (common in oxadiazoles) may explain in vitro-in vivo discrepancies .

- Metabolite Identification : Use HPLC-HRMS to detect oxidation products (e.g., sulfoxide derivatives) that may contribute to off-target effects .

Q. What experimental designs optimize selectivity for kinase inhibition?

- Methodological Answer :

- Kinase Panel Screening : Test against a broad panel (e.g., 100+ kinases) to identify off-target interactions. Focus on ATP-binding pockets where oxadiazole derivatives compete .

- Crystallography : Co-crystallize the compound with target kinases (e.g., CARM1) to identify critical binding residues and guide structure-based optimization .

Data Contradiction Analysis

Q. How to reconcile variable anticonvulsant activity in structurally similar derivatives?

- Methodological Answer :

- Substituent Effects : Compare analogs with 4-chlorophenyl vs. 3,4-dimethoxyphenyl groups. Electron-donating groups (e.g., -OCH) enhance blood-brain barrier penetration, improving anticonvulsant efficacy in MES models .

- Dose-Response Curves : Validate activity thresholds using multiple animal models (e.g., subcutaneous pentylenetetrazole tests) to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.